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molecular formula C13H16O4S B428840 Diethyl 2-[(5-methyl-2-thienyl)methylene]malonate

Diethyl 2-[(5-methyl-2-thienyl)methylene]malonate

Cat. No. B428840
M. Wt: 268.33g/mol
InChI Key: SMUDRLXVIRZCBK-UHFFFAOYSA-N
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Patent
US04692460

Procedure details

A 215 g (1.71 moles) sample of 5-methyl-2-thiophenecarboxaldehyde, 258 ml (1.71 moles) diethyl malonate, 25 ml piperidine, 0.52 g benzoic acid, and 1.5 L toluene were placed into a round bottom flask and heated to reflux for four hr. with azeotropic removal of water. The reaction was cooled and water was added. The toluene layer was washed with sodium bicarbonate solution. 3N hydrochloric acid, water, brine and dried (MgSO4). The solvent was evaporated in vacuo. The residue was washed with methylcyclohexane. The washings were collected, the solvent removed in vacuo and the residue was recrystallized from methylcyclohexane. The solid materials were combined to give 299.86 g of diethyl 2-[(5-methyl-2-thienyl)methylene]propanedioate, mp 53°-56° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
258 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([CH:7]=O)=[CH:4][CH:3]=1.[C:9]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].N1CCCCC1.C(O)(=O)C1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[S:6][C:5]([CH:7]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:9]([O:17][CH2:18][CH3:19])=[O:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(S1)C=O
Name
Quantity
258 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
25 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for four hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
with azeotropic removal of water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
water was added
WASH
Type
WASH
Details
The toluene layer was washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
3N hydrochloric acid, water, brine and dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
WASH
Type
WASH
Details
The residue was washed with methylcyclohexane
CUSTOM
Type
CUSTOM
Details
The washings were collected
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methylcyclohexane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)C=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 299.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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